molecular formula C13H12F2N2O2S B2463175 (2E)-[(2,5-difluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile CAS No. 1454881-60-7

(2E)-[(2,5-difluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile

Cat. No.: B2463175
CAS No.: 1454881-60-7
M. Wt: 298.31
InChI Key: IHJIBZHUXJQGDC-ACCUITESSA-N
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Description

(2E)-(2,5-difluorophenyl)sulfonylacetonitrile is a chemical compound characterized by the presence of a difluorophenyl group, a sulfonyl group, and a piperidinylidene acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(2,5-difluorophenyl)sulfonylacetonitrile typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with piperidine-2-ylidene acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-(2,5-difluorophenyl)sulfonylacetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-(2,5-difluorophenyl)sulfonylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E)-(2,5-difluorophenyl)sulfonylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-(2,5-difluorophenyl)sulfonylacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the piperidinylidene acetonitrile moiety provides a versatile platform for further chemical modifications .

Properties

IUPAC Name

(2E)-2-(2,5-difluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2S/c14-9-4-5-10(15)12(7-9)20(18,19)13(8-16)11-3-1-2-6-17-11/h4-5,7,17H,1-3,6H2/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJIBZHUXJQGDC-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)F)F)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN/C(=C(\C#N)/S(=O)(=O)C2=C(C=CC(=C2)F)F)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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